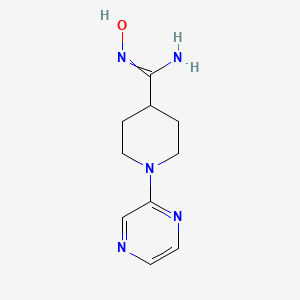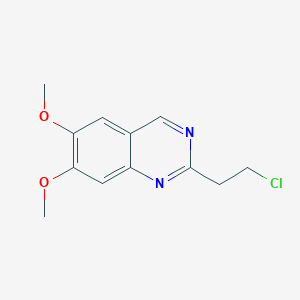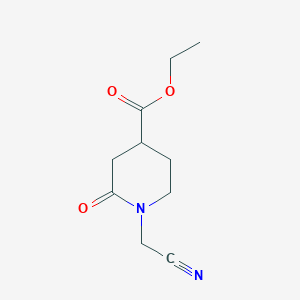![molecular formula C11H22ClN3O B11718221 [1,4'-Bipiperidine]-4'-carboxamide monohydrochloride CAS No. 83833-30-1](/img/structure/B11718221.png)
[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4'-Bipiperidine]-4'-carboxamide monohydrochlorure est un composé chimique doté d'applications significatives dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. Il est connu pour sa structure et ses propriétés uniques, qui en font un composé précieux pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du [1,4'-Bipiperidine]-4'-carboxamide monohydrochlorure implique généralement la réaction du chlorure de bipiperidyl-carbonyle avec une amine appropriée dans des conditions contrôlées. Cette réaction est généralement réalisée en présence d'une base pour neutraliser l'acide chlorhydrique formé pendant la réaction . Les conditions de réaction, telles que la température et le solvant, sont optimisées pour obtenir un rendement et une pureté élevés du produit.
Méthodes de production industrielle
La production industrielle du [1,4'-Bipiperidine]-4'-carboxamide monohydrochlorure suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et un contrôle précis des paramètres de réaction pour garantir une qualité et un rendement constants. Le produit est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour éliminer toutes les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
[1,4'-Bipiperidine]-4'-carboxamide monohydrochlorure subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénation en utilisant du chlore ou du brome en présence d'un catalyseur.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
[1,4'-Bipiperidine]-4'-carboxamide monohydrochlorure a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques complexes.
Biologie : Employé dans l'étude de l'inhibition enzymatique et des interactions protéiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits pharmaceutiques et agrochimiques.
Mécanisme d'action
Le mécanisme d'action du [1,4'-Bipiperidine]-4'-carboxamide monohydrochlorure implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé se lie à ces cibles, modulant leur activité et conduisant à l'effet biologique souhaité. Les voies impliquées dans son mécanisme d'action sont complexes et dépendent de l'application et de la cible spécifiques .
Applications De Recherche Scientifique
[1,4’-Bipiperidine]-4’-carboxamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [1,4’-Bipiperidine]-4’-carboxamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved in its mechanism of action are complex and depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate d'irinotécan : Un composé similaire avec un groupe fonctionnel différent, utilisé comme agent anticancéreux.
Camptothécine : Un autre composé apparenté ayant une activité antitumorale puissante.
Unicité
[1,4'-Bipiperidine]-4'-carboxamide monohydrochlorure est unique en raison de sa structure spécifique, qui permet des modifications chimiques et des applications polyvalentes. Sa capacité à subir diverses réactions chimiques et ses effets thérapeutiques potentiels en font un composé précieux pour la recherche et les applications industrielles .
Propriétés
Numéro CAS |
83833-30-1 |
|---|---|
Formule moléculaire |
C11H22ClN3O |
Poids moléculaire |
247.76 g/mol |
Nom IUPAC |
4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H21N3O.ClH/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14;/h13H,1-9H2,(H2,12,15);1H |
Clé InChI |
CTEWZIUZVUFNSY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2(CCNCC2)C(=O)N.Cl |
Numéros CAS associés |
83732-56-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B11718138.png)



![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)
![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)
![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)



![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)



